molecular formula C19H11Cl2N3O2 B12446531 2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B12446531
M. Wt: 384.2 g/mol
InChI Key: OPRGAYXBHURRJO-UHFFFAOYSA-N
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Description

2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multi-step reaction process. One common method includes the reaction of 8-hydroxyquinoline with 2,6-dichlorobenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is often carried out in an ethanolic solution under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with molecular targets such as tyrosine kinase receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of tumor cell proliferation and angiogenesis .

Properties

Molecular Formula

C19H11Cl2N3O2

Molecular Weight

384.2 g/mol

IUPAC Name

2-amino-4-(2,6-dichlorophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C19H11Cl2N3O2/c20-11-5-3-6-12(21)15(11)14-10(8-22)18(23)26-17-9-4-1-2-7-13(9)24-19(25)16(14)17/h1-7,14H,23H2,(H,24,25)

InChI Key

OPRGAYXBHURRJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl)C(=O)N2

Origin of Product

United States

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